molecular formula C14H17N3O4S B2689608 ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1240267-30-4

ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B2689608
CAS No.: 1240267-30-4
M. Wt: 323.37
InChI Key: WSPZTZCPVLQVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group and a sulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound. This step usually requires the use of a base such as sodium ethoxide or potassium carbonate and is carried out under reflux conditions.

  • Introduction of the Sulfamoyl Group: : The sulfamoyl group can be introduced by reacting the pyrazole intermediate with a sulfonamide derivative. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Esterification: : The final step involves the esterification of the carboxylic acid group on the pyrazole ring with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or alcohols.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

  • Medicinal Chemistry: : The compound exhibits promising biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. It has been investigated as a potential lead compound for the development of new drugs targeting various diseases.

  • Agriculture: : Pyrazole derivatives, including this compound, have been explored for their herbicidal and fungicidal activities. They can be used to develop new agrochemicals for crop protection.

  • Materials Science: : The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound can interact with enzymes and receptors involved in inflammatory and microbial pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

  • Pathways Involved: : The compound can modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can be compared with other similar compounds to highlight its uniqueness:

  • Ethyl 5-[(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate: : This compound has a methyl group instead of an ethyl group on the phenyl ring. The presence of the ethyl group in the original compound may enhance its lipophilicity and biological activity.

  • Ethyl 5-[(3-chlorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate: : The chloro-substituted compound may exhibit different electronic properties and reactivity compared to the ethyl-substituted compound.

  • Ethyl 5-[(3-phenylsulfamoyl]-1H-pyrazole-4-carboxylate: : This compound lacks the ethyl group on the phenyl ring, which may affect its overall biological activity and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-3-10-6-5-7-11(8-10)17-22(19,20)13-12(9-15-16-13)14(18)21-4-2/h5-9,17H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPZTZCPVLQVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.